molecular formula C14H12BrN3OS2 B11008404 C14H12BrN3OS2

C14H12BrN3OS2

Cat. No.: B11008404
M. Wt: 382.3 g/mol
InChI Key: XCWFGDXDWREHQK-UHFFFAOYSA-N
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Description

    4-Bromo-3-methoxy-N-phenylbenzamide: is an organic compound with a molecular formula of . It belongs to the class of benzamides and contains a bromine atom, a methoxy group, and a phenyl ring.

  • The compound’s structure consists of a benzene ring (phenyl group) attached to an amide functional group (CONH) via a bromine atom and a methoxy group (OCH3).
  • It is used in various scientific applications due to its unique properties.
  • Preparation Methods

      Synthetic Routes: One synthetic route involves the bromination of 3-methoxy-N-phenylbenzamide using bromine or a brominating agent. The reaction occurs at the para position of the phenyl ring.

      Reaction Conditions: The reaction typically takes place in an organic solvent (e.g., dichloromethane) at room temperature or under reflux conditions.

      Industrial Production: While there isn’t extensive industrial production of this specific compound, it can be synthesized on a laboratory scale.

  • Chemical Reactions Analysis

      Reactions: 4-Bromo-3-methoxy-N-phenylbenzamide can undergo various reactions, including

      Common Reagents and Conditions: Bromine, reducing agents (e.g., lithium aluminum hydride), and organic solvents (e.g., ether) are commonly used.

      Major Products: The major products depend on the specific reaction conditions but may include substituted benzamides or amines.

  • Scientific Research Applications

      Chemistry: Used as a building block in organic synthesis.

      Biology: Investigated for potential biological activities (e.g., antimicrobial, anti-inflammatory).

      Medicine: Research into its pharmacological properties and potential drug development.

      Industry: Limited industrial applications, but its reactivity makes it valuable in chemical research.

  • Mechanism of Action

    • The exact mechanism of action for 4-Bromo-3-methoxy-N-phenylbenzamide depends on its specific application.
    • If used as a drug candidate, it likely interacts with specific molecular targets (e.g., enzymes, receptors) through non-covalent interactions (hydrogen bonding, π-π stacking).
    • Further studies are needed to elucidate its precise mode of action.
  • Comparison with Similar Compounds

      Similar Compounds: Other benzamides with different substituents (e.g., chloro, methyl) or positional isomers.

      Uniqueness: The combination of bromine, methoxy, and phenyl groups in this compound sets it apart from related structures.

    Properties

    Molecular Formula

    C14H12BrN3OS2

    Molecular Weight

    382.3 g/mol

    IUPAC Name

    N-(1,3-benzothiazol-2-yl)-2-bromo-5-propan-2-yl-1,3-thiazole-4-carboxamide

    InChI

    InChI=1S/C14H12BrN3OS2/c1-7(2)11-10(17-13(15)21-11)12(19)18-14-16-8-5-3-4-6-9(8)20-14/h3-7H,1-2H3,(H,16,18,19)

    InChI Key

    XCWFGDXDWREHQK-UHFFFAOYSA-N

    Canonical SMILES

    CC(C)C1=C(N=C(S1)Br)C(=O)NC2=NC3=CC=CC=C3S2

    Origin of Product

    United States

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